2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c20-13-16-3-1-8-21-19(16)24-11-6-15(7-12-24)14-26-18(27)5-4-17(23-26)25-10-2-9-22-25/h1-5,8-10,15H,6-7,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEUKIVUAYLAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common approach is to first prepare intermediate compounds through a series of functional group transformations and then couple these intermediates using specific reagents and conditions to form the target molecule.
Industrial Production Methods
Industrial production, if required, follows the optimized synthetic route but scales up the reactions, ensuring safe and efficient procedures. Typically, this involves the use of large-scale reactors, controlled temperatures, and pressures, and the employment of catalysts to enhance reaction rates and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including but not limited to:
Oxidation: Conversion to corresponding oxo compounds or aldehydes/ketones.
Reduction: Reduction of nitrile group to amines or further functionalized derivatives.
Substitution: Nucleophilic substitution reactions on the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, involving solvents such as dichloromethane, methanol, or water, and temperatures ranging from -78°C to reflux conditions.
Major Products Formed from These Reactions
The major products formed from these reactions depend on the reactants used and the specific conditions applied. For instance, oxidation might yield oxo derivatives, reduction can produce primary amines, and nucleophilic substitution typically results in substituted pyridine or piperidine compounds.
Scientific Research Applications
2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile finds applications in multiple scientific research areas:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Possible use in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets like enzymes, receptors, or nucleic acids, modifying their activity or function. These interactions often involve hydrogen bonding, van der Waals forces, or covalent bond formation.
Comparison with Similar Compounds
Table 1: Key Features of Analogous Compounds
Key Observations:
Core Heterocycles: The target compound’s pyridazine core is shared with and analogs but differs from the pyridine-based structure in . Pyridazinones (6-oxo-dihydropyridazines) are electron-deficient, enhancing interactions with enzymatic targets . The piperidine-methyl linker in the target contrasts with the pyrrolidine-bicyclo system in , which may reduce conformational flexibility but improve metabolic stability .
Substituent Effects: The pyrazole ring in the target compound (vs. The methylene bridge in the target’s piperidine group (vs. vinyl in ) likely enhances synthetic accessibility and steric tolerance .
Acid-mediated steps () and multi-component reactions () highlight diverse strategies for introducing nitrogen-rich heterocycles .
Research Implications and Limitations
While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural parallels with patented molecules (e.g., ) suggest therapeutic relevance in kinase inhibition or anti-inflammatory applications. The synthesis of analogous compounds via SHELX-refined crystallography () implies that the target’s structure could be resolved using similar methods . However, the lack of experimental data on solubility, bioavailability, or toxicity necessitates further study.
Biological Activity
The compound 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a piperidine moiety, and a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 285.33 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets.
Table 1: Chemical Structure Summary
| Component | Structure |
|---|---|
| Pyridine | C5H5N |
| Piperidine | C5H10N |
| Pyrazole | C3H3N3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives in this class have shown IC50 values ranging from 0.75 to 4.15 µM against human cancer cells without affecting normal cells .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
- Inhibition of Angiogenesis : They prevent the formation of new blood vessels that tumors need to grow.
- Targeting Tubulin Polymerization : Some derivatives disrupt microtubule dynamics, which is crucial for cell division .
Structure-Activity Relationship (SAR)
A detailed analysis of SAR has been conducted to optimize the biological activity of these compounds. Modifications at specific positions on the pyrazole or pyridine rings can significantly influence potency and selectivity against cancer cells. For example, the introduction of alkyl groups at certain positions has been correlated with enhanced activity .
Neuropharmacological Effects
In addition to anticancer properties, some derivatives exhibit neuropharmacological effects , particularly as allosteric modulators at muscarinic receptors. These compounds enhance acetylcholine signaling by stabilizing receptor conformations favorable for agonist binding, thereby improving cognitive functions in preclinical models .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of related compounds:
- In Vivo Studies : In an orthotopic breast cancer mouse model, specific analogues demonstrated significant tumor growth inhibition without systemic toxicity .
- Functional Assays : Research employing GTPγS binding assays revealed that certain pyrazole derivatives can act as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing cholinergic signaling pathways .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis |
| Neuropharmacological | Enhances acetylcholine receptor signaling |
| Toxicity | Low systemic toxicity in animal models |
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. For example, variables like solvent polarity (e.g., methylene chloride or ethyl acetate), temperature (0–50°C gradients), and stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane) should be systematically tested. Evidence from triazenylpyrazole synthesis shows that column chromatography (cyclohexane/ethyl acetate gradients) and dry-load purification reduce impurities, achieving >85% yield . Reaction monitoring via TLC and NMR ensures reproducibility . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, as demonstrated in ICReDD’s workflow .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer: Use a combination of and NMR (400–100 MHz) in deuterated solvents (e.g., CDCl) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS–EI) validates molecular weight (e.g., m/z 238.0961 for pyrazole intermediates) . IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2230 cm) . Purity should be confirmed via HPLC with ammonium acetate buffers (pH 6.5) and UV detection .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) model reaction pathways, such as pyridazine ring opening or piperidinyl-methyl interactions. ICReDD’s approach integrates computed transition states with experimental data to predict regioselectivity in heterocyclic substitutions . Molecular docking studies (using software like AutoDock) assess binding affinity to biological targets, leveraging structural analogs (e.g., piperidine-linked benzimidazoles) .
Q. What strategies resolve contradictions in pharmacological data for structurally similar compounds?
- Methodological Answer: Cross-validate in vitro assays (e.g., enzyme inhibition) with in vivo models to address discrepancies. For example, piperazinyl-pyridinedicarboxylic acid derivatives showed variable activity in receptor-binding studies due to conformational flexibility . Use dynamic NMR or X-ray crystallography to analyze tautomeric states (e.g., pyridazinone vs. dihydropyridazine) . Meta-analysis of CRDC-classified datasets (e.g., RDF2050112 for reactor design) identifies confounding variables in scaled-up syntheses .
Q. How do degradation pathways affect the compound’s stability under varying pH and temperature?
- Methodological Answer: Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect hydrolysis products (e.g., nitrile → carboxylic acid). pH-dependent degradation of pyridazine analogs (e.g., 6-oxo-1,6-dihydropyridazine) occurs via nucleophilic attack at the carbonyl group . Solid-state stability is assessed via powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA), as applied to pyrazole-carbonitrile hybrids .
Methodological Tables
| Parameter | Optimization Range | Key Technique | Reference |
|---|---|---|---|
| Reaction Temperature | 0–50°C gradient | TLC monitoring | |
| Solvent System | Cyclohexane/ethyl acetate (0–25%) | Flash chromatography | |
| Stoichiometry | 7.5 equiv. azido(trimethyl)silane | HRMS validation |
| Stability Factor | Test Condition | Analytical Tool | Reference |
|---|---|---|---|
| Hydrolytic Degradation | pH 1–13 buffers, 37°C | LC-MS with ammonium acetate | |
| Thermal Stability | 40°C/75% RH, 4 weeks | PXRD/TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
